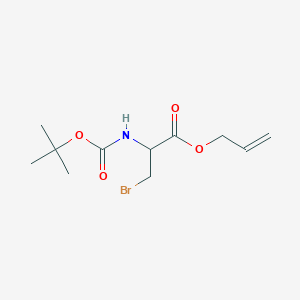

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester

説明

Synthesis Analysis

The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves a one-pot procedure from diethylacetamidomalonate and 2,3-dibromopropene, yielding a 75% overall yield. This process is efficient for separating enantiomers through a tandem biocatalytic kinetic hydrolytic resolution, making it a pivotal intermediate for further elaboration into various interesting unnatural amino acids (Leanna & Morton, 1993).

Molecular Structure Analysis

The molecular structure of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester and related compounds has been analyzed through various techniques, including X-ray diffraction and density functional theory (DFT) calculations. These studies reveal that the compound adopts a highly extended structure, with the succinimide ring exhibiting a puckered conformation, which is significant for understanding its reactivity and interactions in chemical reactions (Capasso et al., 2009).

Chemical Reactions and Properties

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes various chemical reactions, including allylation, which is promoted by polymer-supported sulfonamide of N-glycine, yielding good to high yields in different cases. This highlights its versatility as a reactant in the synthesis of complex organic molecules (Li & Zhao, 2006).

Physical Properties Analysis

The physical properties of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester, such as its solubility in various solvents and thermal behavior, have been studied to understand its stability and applicability in different chemical processes. These properties are crucial for its handling and storage, as well as for its use in synthesis reactions.

Chemical Properties Analysis

The chemical properties of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester, including its reactivity with different chemical groups and its role as a precursor in the synthesis of amino acid derivatives, have been extensively studied. For instance, its involvement in indium-mediated allylation reactions showcases its utility in creating complex organic structures with high yields and functional group tolerance (Vemula, Kumar, & Cook, 2015).

科学的研究の応用

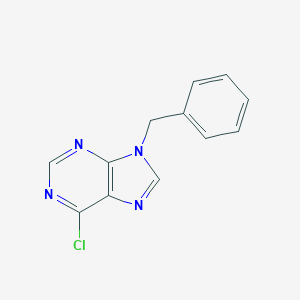

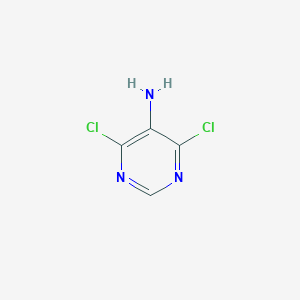

Peptide Nucleic Acid (PNA) Synthesis

A practical synthesis method starting from N-(2-aminoethyl)glycine led to the development of peptide nucleic acid (PNA) monomers, utilizing esters like the allyl ester. These monomers, with bis-N-Boc-protected nucleobase moieties, contributed to the synthesis of mixed-sequence PNA oligomers, demonstrating the compound's utility in nucleic acid mimicry and potential for genetic diagnostics and therapeutics (Wojciechowski & Hudson, 2008).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the compound has served as a building block for the synthesis of polypeptide supramolecular devices. A crown-carrier-α,α-disubstituted glycine with axial dissymmetry was synthesized, illustrating the compound's versatility in creating complex molecular architectures for potential applications in material science and molecular recognition (Mazaleyrat et al., 1997).

Asymmetric Synthesis of Amino Acids

The compound has played a critical role in the asymmetric synthesis of unnatural amino acids, highlighting its importance in creating enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and biologically active molecules, where the stereochemistry can significantly affect the activity and interaction with biological systems (Leanna & Morton, 1993).

Radical Chemistry and Enantioselective Synthesis

The derivative of glycine, 8-phenylmenthyl N-Boc-2-bromoglycinate, was used in radical reactions to produce allyl amino acid derivatives with high diastereoselectivity. This method underscores the compound's role in enantioselective synthesis, enabling the production of compounds with specific stereochemistry, which is pivotal in drug development and synthetic chemistry (Hamon, Massy-Westropp, & Razzino, 1995).

Enhancing Reaction Rates in Organic Synthesis

The presence of N-Boc-glycine has been found to significantly enhance the reaction rates in indium-mediated allylation reactions. This discovery opens new avenues for accelerating synthetic processes, reducing reaction times, and improving efficiency in organic synthesis, particularly in the context of constructing complex molecular frameworks (Vemula, Kumar, & Cook, 2015).

特性

IUPAC Name |

prop-2-enyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOUMZBQABKMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403274 | |

| Record name | L-N-t-Boc-2-bromomethyl Glycine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865701-97-9 | |

| Record name | L-N-t-Boc-2-bromomethyl Glycine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

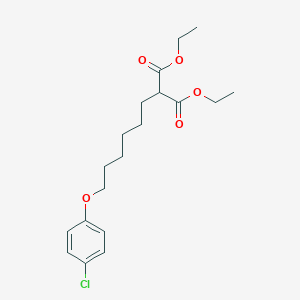

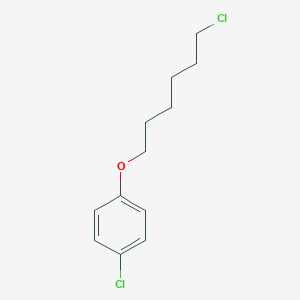

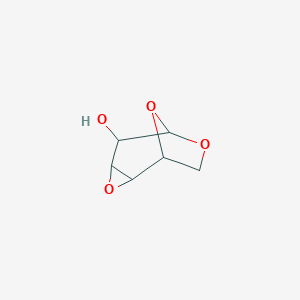

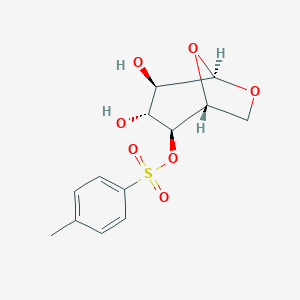

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

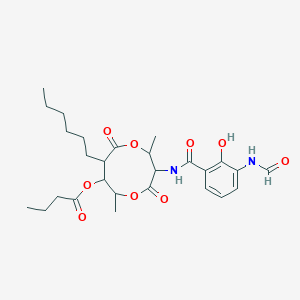

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)